![molecular formula C21H26N4O4 B2861393 7-(3-methoxypropyl)-1,3-dimethyl-2,4-dioxo-N-phenethyl-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamide CAS No. 1021059-33-5](/img/structure/B2861393.png)

7-(3-methoxypropyl)-1,3-dimethyl-2,4-dioxo-N-phenethyl-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

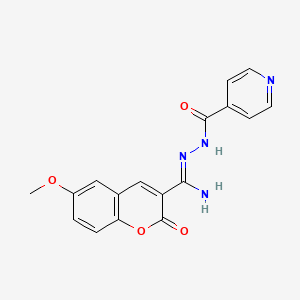

Descripción

Pyrrolopyrimidines are a class of compounds that have been studied for their potential therapeutic applications . They are characterized by a pyrrole ring fused to a pyrimidine ring. This particular compound has additional functional groups such as methoxypropyl, dimethyl, dioxo, phenethyl, and carboxamide groups.

Synthesis Analysis

The synthesis of pyrrolopyrimidines can involve various methods, often starting with a pyrimidine or pyrrole precursor . The specific synthesis pathway for this compound would depend on the starting materials and the desired functional groups.Molecular Structure Analysis

The molecular structure of this compound would be characterized by the fused pyrrole and pyrimidine rings, with the additional functional groups attached at specific positions on these rings. The exact structure would need to be determined through techniques such as X-ray crystallography or NMR spectroscopy .Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the functional groups present and the reaction conditions. Pyrrolopyrimidines can undergo a variety of reactions, including substitutions, additions, and ring-opening reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure and functional groups. These could include its solubility, melting point, boiling point, and reactivity .Aplicaciones Científicas De Investigación

Medicinal Chemistry Applications

Pyrimidine derivatives have been widely explored for their pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial effects. For instance, novel benzodifuranyl, triazines, oxadiazepines, and thiazolopyrimidines derived from visnaginone and khellinone demonstrated significant anti-inflammatory and analgesic activities, showing promise as cyclooxygenase inhibitors with potential applications in the development of new therapeutic agents (Abu‐Hashem, Al-Hussain, & Zaki, 2020). Similarly, triazolopyrimidines exhibited potent antimicrobial activity, suggesting their usefulness in combating infectious diseases (Gilava, Patel, Ram, & Chauhan, 2020).

Material Science Applications

In the field of material science, pyrimidine derivatives have been incorporated into polymeric materials for various applications, including slow-release drug delivery systems. The development of a new polymeric material, based on maize starch/cellulose acetate and polymerized with acrylic acid monomer, demonstrated the potential of using pyrimidine derivatives as carriers for active compounds like anticancer drugs, offering controlled release and targeted delivery capabilities (Helaly, Khalaf, Nashar, Hamid, & Soliman, 2014).

Organic Synthesis and Chemical Reactivity

Pyrimidine derivatives have been explored for their reactivity and applications in organic synthesis, serving as key intermediates in the construction of complex molecules. Research has focused on developing new synthetic methodologies for pyrimidine derivatives that can lead to the synthesis of novel heterocyclic systems, demonstrating the versatility of these compounds in facilitating diverse chemical transformations (Muzychka, Yaremchuk, Verves, & Smolii, 2019).

Mecanismo De Acción

Target of Action

Similar compounds with pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine scaffolds have been identified as novel cdk2 inhibitors . CDK2 (Cyclin-Dependent Kinase 2) is a protein kinase that plays a crucial role in the regulation of the cell cycle and is an appealing target for cancer treatment .

Mode of Action

Compounds with similar structures have shown to inhibit cdk2, which leads to the suppression of tumor cell growth . The inhibition of CDK2 prevents the progression of the cell cycle, thereby inhibiting the proliferation of cancer cells .

Biochemical Pathways

The inhibition of cdk2 can affect several biochemical pathways related to cell cycle regulation . For instance, CDK2 inhibition can lead to the suppression of the G1/S transition in the cell cycle, thereby preventing DNA replication and cell division .

Result of Action

Similar compounds have shown superior cytotoxic activities against certain cell lines . For instance, they have shown significant inhibitory activity against MCF-7 and HCT-116 cell lines .

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

7-(3-methoxypropyl)-1,3-dimethyl-2,4-dioxo-N-(2-phenylethyl)pyrrolo[2,3-d]pyrimidine-6-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H26N4O4/c1-23-19-16(20(27)24(2)21(23)28)14-17(25(19)12-7-13-29-3)18(26)22-11-10-15-8-5-4-6-9-15/h4-6,8-9,14H,7,10-13H2,1-3H3,(H,22,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LCINNFRDRATDNF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C=C(N2CCCOC)C(=O)NCCC3=CC=CC=C3)C(=O)N(C1=O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H26N4O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

398.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(3aS,3bR,7aS,8aS)-2,2,5,5-tetramethyltetrahydro-3aH-[1,3]dioxolo[4',5':4,5]furo[3,2-d][1,3]dioxine](/img/structure/B2861313.png)

![N-(4-acetamidophenyl)-2-[3-(3-nitrophenyl)-6-oxopyridazin-1-yl]acetamide](/img/structure/B2861324.png)

![N-(2-Methoxy-6,7,8,9-tetrahydro-5H-benzo[7]annulen-6-yl)oxirane-2-carboxamide](/img/structure/B2861325.png)

![10-methoxy-3,4-dihydro-1H-[1,4]diazepino[6,5-c]quinolin-5(2H)-one](/img/structure/B2861326.png)

![(Z)-N-(3-(3-methoxyphenyl)-5,5-dioxidotetrahydrothieno[3,4-d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2861327.png)

![(1S,4S)-2,5-Diazabicyclo[2.2.1]heptane dihydrochloride](/img/structure/B2861328.png)

![4-[benzyl(methyl)sulfamoyl]-N-(6-ethoxy-3-methyl-1,3-benzothiazol-2-ylidene)benzamide](/img/structure/B2861331.png)